molecular formula C24H32FN3O3 B14069809 2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- CAS No. 101607-45-8

2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)-

Cat. No.: B14069809
CAS No.: 101607-45-8
M. Wt: 429.5 g/mol
InChI Key: ALGMMJAQGMCYIY-UHFFFAOYSA-N
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Description

2,8-Diazaspiro(45)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- typically involves multi-step organic reactions. The starting materials often include spirocyclic precursors and fluorobenzoyl derivatives. Common synthetic routes may involve:

    Step 1: Formation of the spirocyclic core through cyclization reactions.

    Step 2: Introduction of the p-fluorobenzoyl group via Friedel-Crafts acylation.

    Step 3: Functionalization of the azepinyl group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Catalysts to enhance reaction rates and selectivity.
  • Purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or spirocyclic core.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,8-Diazaspiro(4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro(4.5)decane-1,3-dione derivatives: Compounds with similar spirocyclic cores but different substituents.

    Fluorobenzoyl derivatives: Compounds with the p-fluorobenzoyl group but different core structures.

    Azepinyl derivatives: Compounds with the hexahydro-1H-azepin-1-yl group but different spirocyclic cores.

Uniqueness

The uniqueness of 2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- lies in its combination of a spirocyclic core, p-fluorobenzoyl group, and azepinyl substituent. This unique structure may confer specific chemical reactivity and biological activity not found in other compounds.

Properties

CAS No.

101607-45-8

Molecular Formula

C24H32FN3O3

Molecular Weight

429.5 g/mol

IUPAC Name

2-(azepan-1-yl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-2,8-diazaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C24H32FN3O3/c25-20-9-7-19(8-10-20)21(29)6-5-13-26-16-11-24(12-17-26)18-22(30)28(23(24)31)27-14-3-1-2-4-15-27/h7-10H,1-6,11-18H2

InChI Key

ALGMMJAQGMCYIY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)N2C(=O)CC3(C2=O)CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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